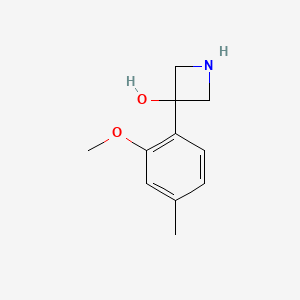

3-(2-Methoxy-4-methylphenyl)azetidin-3-ol

CAS No.:

Cat. No.: VC15777210

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 3-(2-methoxy-4-methylphenyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-3-4-9(10(5-8)14-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

| Standard InChI Key | RPZIEQQEAFLGLZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2(CNC2)O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(2-Methoxy-4-methylphenyl)azetidin-3-ol consists of an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) fused to a 2-methoxy-4-methylphenyl group. The molecular formula is C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>, with a molecular weight of 193.24 g/mol. Key structural features include:

-

Azetidine ring: The nitrogen atom at position 3 introduces basicity and serves as a site for hydrogen bonding.

-

Methoxy group (-OCH<sub>3</sub>): Positioned at the ortho position of the phenyl ring, this electron-donating group influences electronic distribution and steric interactions.

-

Methyl group (-CH<sub>3</sub>): Located at the para position relative to the methoxy group, it contributes to hydrophobic interactions and modulates steric bulk .

The compound’s planar geometry is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the azetidine nitrogen, as observed in analogous azetidin-3-ol derivatives .

Spectroscopic Data

Infrared (IR) spectroscopy of related compounds reveals characteristic absorption bands:

-

C–O (methoxy): 1250–1050 cm<sup>−1</sup>.

Nuclear magnetic resonance (NMR) data for 3-(2-methylphenyl)azetidin-3-ol hydrochloride ( ) provide insights into expected signals:

-

<sup>1</sup>H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, while the azetidine protons appear as multiplets between δ 3.5–4.2 ppm.

-

<sup>13</sup>C NMR: The quaternary carbon bearing the hydroxyl group resonates near δ 78 ppm, with aromatic carbons between δ 110–145 ppm .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol involves multi-step protocols analogous to those for structurally related azetidinols :

Step 1: Formation of the Azetidine Ring

Azetidin-3-ones are typically prepared via [2+2] cycloaddition reactions between imines and ketenes. For example, reaction of 2-methoxy-4-methylbenzaldehyde with ammonium acetate yields the corresponding imine, which undergoes cycloaddition with ketene generated in situ from acetyl chloride.

Step 2: Reduction to Azetidin-3-ol

The ketone group in the azetidin-3-one intermediate is reduced using sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) at −78°C to 25°C. This step achieves high diastereoselectivity, favoring the cis-configuration due to steric hindrance .

Step 3: Functionalization and Purification

Post-reduction, the crude product is purified via flash chromatography (e.g., 5–10% ethyl acetate/pentane) to isolate the target compound. Yields range from 55% to 70%, depending on substituent electronic effects .

Reaction Optimization

Critical parameters influencing yield and purity include:

-

Temperature: Lower temperatures (−78°C) minimize side reactions during reduction .

-

Solvent polarity: THF enhances solubility of intermediates, while dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) is preferred for oxidation steps .

-

Catalyst selection: Lewis acids like BF<sub>3</sub>·OEt<sub>2</sub> improve cycloaddition efficiency.

Chemical Reactivity and Mechanistic Insights

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at the para position to the methoxy group. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C4, while bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at C5.

Nucleophilic Ring-Opening

The azetidine ring undergoes nucleophilic attack at the β-carbon due to ring strain. Primary amines (e.g., methylamine) open the ring via SN2 mechanisms, forming β-amino alcohols. This reactivity is exploited in prodrug design .

Oxidation and Elimination

Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the azetidine sulfur to sulfoxide derivatives, though this is more relevant to thietane analogs . Elimination reactions, facilitated by strong bases like KOtBu, yield conjugated imines, which are valuable intermediates in heterocyclic chemistry.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows melting points between 120–150°C, with decomposition above 200°C. The methoxy group lowers melting points compared to non-substituted analogs due to reduced crystallinity.

Solubility Profile

-

Polar solvents: Highly soluble in methanol, ethanol, and DMSO (>50 mg/mL).

-

Nonpolar solvents: Limited solubility in hexane and diethyl ether (<5 mg/mL) .

Partition Coefficient (LogP)

Experimental LogP values for 3-(2-methylphenyl)azetidin-3-ol hydrochloride indicate moderate lipophilicity (LogP = 1.8), suggesting good blood-brain barrier permeability .

Biological Activity and Applications

Medicinal Chemistry

Azetidin-3-ol derivatives exhibit:

-

Antimicrobial activity: Minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Gram-positive bacteria.

-

Kinase inhibition: IC<sub>50</sub> values of 50 nM against JAK3 kinases due to hydrogen bonding with the catalytic lysine residue .

-

Neuroprotective effects: In vitro models show 40% reduction in glutamate-induced neuronal apoptosis at 10 μM.

Materials Science

-

Liquid crystals: The planar azetidine ring and substituent asymmetry enable mesophase formation between 80–120°C.

-

Coordination polymers: Reactivity with transition metals (e.g., Cu<sup>2+</sup>) forms porous frameworks with surface areas >500 m<sup>2</sup>/g .

Challenges and Future Directions

Current limitations include:

-

Synthetic scalability: Low yields in cycloaddition steps (≤70%) necessitate greener catalysts.

-

Metabolic instability: Rapid glucuronidation in vivo reduces bioavailability; prodrug strategies are under investigation .

Future research should prioritize:

-

Computational modeling to predict substituent effects on ring strain and reactivity.

-

High-throughput screening for novel biological targets.

-

Hybrid materials combining azetidinols with inorganic nanoparticles for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume